1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-[4-(1,4-diazepan-1-yl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11(16)12-3-5-13(6-4-12)15-9-2-7-14-8-10-15;/h3-6,14H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKXMUXXLNYEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride, also known by its CAS number 1803566-48-4, is an organic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₉ClN₂O
- Molecular Weight : 254.76 g/mol
- IUPAC Name : 1-[4-(1,4-diazepan-1-yl)phenyl]ethanone hydrochloride
- Purity : Typically around 95% .
The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the diazepane ring suggests potential anxiolytic or sedative properties, akin to other diazepine derivatives. Research indicates that compounds with similar structures often exhibit modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) .
Potential Therapeutic Effects
Studies have indicated that this compound may exhibit:
- Anxiolytic Activity : By enhancing GABAergic transmission.
- Anticonvulsant Properties : Similar to other diazepine derivatives which are known for their effectiveness in seizure management .
In Vitro Studies
Research on the compound's efficacy has involved in vitro assays to assess its pharmacological properties. For example:
- EC50 Values : The compound has shown moderate potency in inhibiting certain cellular activities, with EC50 values indicating effective concentrations in specific assays .
Case Studies
Several case studies have documented the effects of this compound:
- Anticonvulsant Activity : A study exploring the structure-activity relationship (SAR) among diazepine derivatives indicated that modifications to the phenyl ring significantly influenced anticonvulsant efficacy .
- Neuropharmacological Effects : In animal models, compounds similar to this one have demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O |
| Molecular Weight | 254.76 g/mol |
| IUPAC Name | 1-[4-(1,4-diazepan-1-yl)phenyl]ethanone hydrochloride |
| Purity | ~95% |
| Study Type | Findings |
|---|---|
| In Vitro Assays | Moderate potency (EC50 values) |
| Animal Models | Anxiolytic effects observed |
Safety and Toxicology
While the compound shows promise for therapeutic applications, safety data remains limited. It is crucial to conduct thorough toxicological evaluations to establish a safety profile before clinical applications can be considered. Compounds with similar structures have been associated with side effects such as sedation and potential dependency .
Scientific Research Applications
Anxiolytic Activity
Research indicates that 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride may exhibit anxiolytic properties similar to those of other diazepine derivatives. The presence of the diazepane ring suggests potential interactions with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) pathways. This interaction may enhance GABAergic transmission, leading to reduced anxiety levels in preclinical models .
Anticonvulsant Properties
The compound has also been studied for its anticonvulsant effects . In vitro assays have demonstrated moderate potency in inhibiting certain cellular activities associated with seizure disorders. The structure-activity relationship (SAR) among diazepine derivatives indicates that modifications to the phenyl ring can significantly influence anticonvulsant efficacy .
Neuropharmacological Effects
In animal models, similar compounds have shown significant reductions in anxiety-like behaviors when administered at specific dosages. These findings suggest that this compound could be a candidate for further development as a therapeutic agent for anxiety and seizure management .
In Vitro Studies
In vitro studies have focused on assessing the pharmacological properties of this compound through various assays. For example:
- EC50 Values : The compound has shown moderate potency in inhibiting specific cellular activities, with EC50 values indicating effective concentrations in various assays. Such data are critical for understanding the therapeutic window and potential clinical applications .
Data Table of In Vitro Findings
| Study Type | Findings |
|---|---|
| In Vitro Assays | Moderate potency (EC50 values) |
Case Studies
Several case studies have documented the effects of this compound:
- Anticonvulsant Activity : A study exploring the structure-activity relationship among diazepine derivatives indicated that modifications to the phenyl ring significantly influenced anticonvulsant efficacy. This highlights the importance of chemical structure in determining pharmacological effects .
- Neuropharmacological Effects : In animal models, compounds similar to this compound have demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages, supporting its potential use as an anxiolytic agent .
Safety Data Table
| Property | Description |
|---|---|
| Safety Profile | Limited data available |
| Side Effects | Potential sedation and dependency |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section provides a detailed comparison of the target compound with three analogs, emphasizing structural, physicochemical, and synthetic differences.
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: The target compound’s diazepane ring contrasts with sulfoximine () and piperidinylmethyl () groups.
- Molecular Weight : The target compound’s lower molecular weight (~252.5 g/mol) compared to ’s analog (317.3 g/mol) suggests differences in solubility and bioavailability.
- Salt Form : All diazepane-containing analogs (Target, ) are hydrochlorides, improving aqueous solubility over free bases.
Preparation Methods
Alkylation of 1,4-Diazepane with 4-Bromoacetophenone Derivatives
One common approach involves alkylation of 1,4-diazepane with 4-bromoacetophenone or related halo-substituted phenyl ethanones under basic conditions. The reaction proceeds via nucleophilic substitution at the bromomethyl position to form the desired 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one.
- Reaction conditions : Typically reflux in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with potassium carbonate as base.
- Yields : Reported yields range from 82% to nearly quantitative (100%) depending on the substrate purity and reaction time.
- Purification : Flash chromatography or recrystallization from methanol or ethanol is used to isolate the free base, which is then converted to the hydrochloride salt by treatment with HCl gas or HCl in anhydrous solvents.
Suzuki Coupling Followed by Diazepane Substitution
Another synthetic route involves Suzuki coupling to install the 4-substituent on the phenyl ring before diazepane substitution:
- Starting from 4-bromophenyl ethanone derivatives, Suzuki coupling with boronic acids (e.g., 4-chlorobenzeneboronic acid) under palladium catalysis installs the desired substituent.
- The intermediate alcohol or bromide is then converted to a suitable leaving group (e.g., bromide via Appel reaction).
- Subsequent nucleophilic substitution with 1,4-diazepane yields the target compound.
- This method allows for structural diversity and functional group tolerance.
Epoxide Ring-Opening and Further Functionalization (Related Derivatives)
In some related syntheses, epoxide intermediates are opened by 1,4-diazepane to introduce the diazepane moiety. Although this is more common in sulfenylalkylamine derivatives, it informs the versatility of diazepane substitution chemistry.
Conversion to Hydrochloride Salt
After synthesis of the free base, conversion to the hydrochloride salt is achieved by:
- Bubbling dry HCl gas into a solution of the free base in anhydrous solvent.
- Alternatively, treatment with HCl in ethanol or ethereal solutions.
- The hydrochloride salt is isolated by filtration or crystallization, providing a stable, pure compound suitable for storage and use.
Data Table Summarizing Key Preparation Steps
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Bromoacetophenone + 1,4-diazepane + K2CO3 in MeCN or DMF, reflux | Nucleophilic substitution to form free base | 82–100 | Reaction time: overnight to 24 h |
| 2 | Purification by flash chromatography or recrystallization | Isolation of free base | — | Solvent: MeOH, EtOH |
| 3 | Treatment with HCl gas or HCl in anhydrous solvent | Formation of hydrochloride salt | — | Yields near quantitative |
| 4 | (Alternative) Suzuki coupling with boronic acid, Pd catalyst, base | Installation of substituent on phenyl ring | 62–77 | Followed by bromination and substitution |
| 5 | Appel reaction (e.g., CBr4, PPh3) on alcohol intermediate | Conversion to bromide intermediate | 55–99 | Prepares for nucleophilic substitution |
Research Findings and Notes
- The nucleophilic substitution of halo-substituted phenyl ethanones by 1,4-diazepane is highly efficient, providing good to excellent yields under mild reflux conditions.
- Suzuki coupling methods expand the scope of substituents that can be introduced on the phenyl ring prior to diazepane attachment, enabling structural optimization.
- The hydrochloride salt form enhances compound stability and facilitates handling.
- Purification techniques such as flash chromatography and recrystallization are critical for obtaining high purity (>95%) compounds.
- Safety considerations include handling under dry conditions and avoiding moisture to prevent hydrolysis or degradation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride?
- Answer : Synthesis typically involves condensation of 4-aminophenyl ethanone derivatives with 1,4-diazepane precursors under acidic conditions. Multi-step protocols, such as catalytic hydrogenation (e.g., Rh-catalyzed semi-hydrogenation of alkynes) and subsequent hydrochloride salt formation, are employed. Similar compounds (e.g., Bunazosin hydrochloride) are synthesized via analogous routes involving diazepane ring formation and purification via recrystallization .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- Answer :
- NMR : High-resolution ¹H (400 MHz) and ¹³C-DEPTQ NMR (100 MHz) confirm the diazepane ring, aromatic protons, and ketone group. Refer to spectra of structurally related compounds like 1-(4-(phenylethynyl)phenyl)ethan-1-one .
- Mass Spectrometry : Electron ionization (EI-MS) verifies molecular weight and fragmentation patterns, as demonstrated for ethanone derivatives .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1200–1300 cm⁻¹ (C-N stretch) are diagnostic .
Q. What safety protocols are essential for handling this compound?
- Answer :
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 for acute toxicity).
- Storage : -20°C in sealed, labeled containers to prevent degradation.
- Emergency Measures : Rinse skin/eyes with water for 15 minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the diazepane ring under varying pH conditions?
- Answer : Quantum chemistry-based QSPR models and molecular dynamics simulations assess protonation states and ring stability. Tools like CC-DPS provide hydrogen-bonding data (e.g., 2 donors, 2 acceptors) and topological polar surface area (~32.3 Ų), which correlate with solubility and reactivity .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Answer :
- Standardized Assays : Conduct OECD Guideline 423 (acute oral toxicity) and compare with structurally similar compounds (e.g., LS-04096, GHS Category 4 for oral/skin toxicity) .
- Purity Analysis : Use HPLC (λmax ~255 nm) to rule out impurities causing variability .
- Batch Consistency : Control synthetic conditions (e.g., reaction time, temperature) to minimize batch-to-batch differences .
Q. How can researchers optimize catalytic systems for diazepane ring functionalization?
- Answer :
- Catalyst Screening : Test transition-metal complexes (e.g., Rh or Cr catalysts) for hydrogenation or isomerization of intermediates.
- Reaction Monitoring : Use TLC or in-situ IR to track diazepane ring stability.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, as seen in multi-component pyrimidine syntheses .
Methodological Considerations
Q. What analytical workflows validate the purity of this hydrochloride salt?
- Answer :
- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (0.1% TFA), UV detection at 255 nm .
- Elemental Analysis : Confirm Cl⁻ content (~18.6% theoretical for C₁₃H₁₇N₂O·HCl) .
- Thermogravimetric Analysis (TGA) : Assess dehydration/degradation above 200°C .
Q. How does the diazepane ring influence pharmacological activity in related compounds?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
